Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

Aurora kinase inhibition Scaffold SAR Ligand efficiency

Researchers developing Aurora kinase inhibitors lack the unsubstituted bicyclic amidine core for benchmarking SAR. Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione (CAS 851431-68-0) is the validated minimal pharmacophore (Aurora A/B IC50=250 nM, PDB 3NRM). Key benefits: • FBDD fragment hit for hinge-region targeting (MW 151 Da) • Baseline for QSAR/ML calibration • Enables parallel Suzuki/Buchwald-Hartwig diversification • DFT-validated synthetic entry point.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 851431-68-0
Cat. No. B13123653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazine-3,6(5H,7H)-dione
CAS851431-68-0
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1C(=O)N=CC2=NC=C(N21)O
InChIInChI=1S/C6H5N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-2,11H,3H2
InChIKeyBEIFADJVNVFHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione: Core Scaffold Identity and Procurement


Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is the unsubstituted bicyclic amidine (BCA) parent of a privileged kinase inhibitor scaffold [1]. It is characterized by a fused imidazole-pyrazine core with carbonyl groups at positions 3 and 6, providing a hydrogen bond acceptor-rich framework (tPSA 62.1 Ų, XLogP -1.1) [2]. While substituted derivatives dominate biological testing, this parent dione serves as the minimal pharmacophoric unit for Aurora kinase engagement and the critical synthetic entry point for fragment-growing and library synthesis programs [1][3].

Pharmacophore Role

Minimal hinge-binding unit for Aurora kinase engagement studies.

Synthetic Entry

Unsubstituted core enables 3,6-diversification for fragment-growing libraries.

Physicochemical Profile

Hydrogen bond acceptor-rich framework with lead-like polarity for fragment-based design.

Why Generic Substitution Fails for This Scaffold in Kinase Discovery


Generic substitution of the imidazo[1,2-a]pyrazine-3,6-dione core with isosteric imidazo[1,2-a]pyridines or tetrahydroimidazo[1,2-a]pyrazines collapses the dual Aurora A/B inhibitory pharmacophore and fundamentally alters the hinge-binding hydrogen bond network [1]. The 3,6-dione oxidation state dictates a planar, electron-deficient scaffold essential for the ATP-competitive binding mode confirmed by X-ray crystallography (PDB 2XF0, 3NRM) [2]. Even close analogs like 3,6-dibromoimidazo[1,2-a]pyrazine introduce steric and electronic perturbations at the key 3- and 6-positions, blocking the derivatization vectors required for potency optimization [3]. Quantitative baseline activity for the unsubstituted scaffold—Aurora A/B IC₅₀ = 250 nM, aqueous solubility 5 µM—anchors SAR interpretation; substituting the core removes the reference point against which all optimized leads are benchmarked [1].

Isosteric Core Swap

Imidazo[1,2-a]pyridine isosteres may disrupt the dual Aurora A/B pharmacophore via altered hinge contacts.

Redox State Alteration

Saturated tetrahydro analogs lose the planar, electron-deficient conformation required for ATP-competitive binding.

Premature Halogenation

3,6-Dibromo building blocks occupy key 3- and 6-positions, limiting direct fragment growing without dehalogenation steps.

Quantified Differentiation from Structural Analogs


Aurora Kinase A/B Dual Inhibition Baseline vs. Optimized Leads

The unsubstituted imidazo[1,2-a]pyrazine-3,6-dione core itself acts as a dual Aurora A/B inhibitor with an IC₅₀ of 250 nM and aqueous solubility of only 5 µM, as reported by Yu et al [1]. This baseline directly anchors the optimization campaign that produced SCH 1473759 (compound 12k), achieving picomolar binding (TdF Kd Aur A = 0.02 nM, Aur B = 0.03 nM) and dramatically improved solubility (11.4 mM) and cell potency (phos-HH3 IC₅₀ = 25 nM) [1]. No close analog scaffold—such as imidazo[1,2-a]pyridine—has been shown to match this dual inhibition baseline without extensive re-engineering [2].

Aurora A/B Baseline
Head-to-head
Binding affinity improved >10,000-fold; solubility ~2,280-fold higher
Supports parent scaffold as reference for SAR anchoring.
Enzymatic/TdF assay comparison (Yu et al. 2010).
Aurora kinase inhibition Scaffold SAR Ligand efficiency

CHK1/CHK2/ABL Multi-Kinase Profiling Breadth

Scaffold hopping from a weakly active screening hit onto the imidazo[1,2-a]pyrazine-3,6 core enabled Matthews et al. to develop ATP-competitive CHK1 inhibitors. The 3,6-di(hetero)aryl derivatives demonstrated inhibition of CHK2 and ABL with equivalent or better potency than CHK1, depending on pendant substitution [1]. In contrast, the unsubstituted 3,6-dione core lacks the bulky heteroaryl groups that drive this cross-reactivity, offering a cleaner starting point for building selectivity [2]. This intrinsic multi-kinase fingerprint, confirmed by X-ray crystallography (PDB 2XF0, resolution 2.40 Å), is not shared by imidazo[1,2-a]pyridine-3,6-dione analogs, which show divergent hinge-region contacts [3].

Multi-Kinase Profile
Class-level
CHK1/CHK2/ABL pan-kinase activity reported for 3,6-diaryl derivatives
Supports exploration of multi-kinase chemical space distinct from pyridine isosteres.
Class-level inference; explicit parent dione IC50 not reported. X-ray poses available (2XF0).
CHK1 inhibitor Kinase selectivity Checkpoint kinase

Physicochemical Profile vs. Halogenated Building Blocks

The target compound has a topological polar surface area (tPSA) of 62.1 Ų and an XLogP of -1.1, with three hydrogen bond acceptor sites and zero hydrogen bond donors [1]. In comparison, the common derivatization building block 3,6-dibromoimidazo[1,2-a]pyrazine (CAS 1245647-43-1) has a tPSA of approximately 25.8 Ų (only two HBA from the two nitrogen atoms in the pyrazine ring) and a higher XLogP of ~1.7, reflecting the replacement of carbonyl oxygens with bromine atoms [2]. This shift from two carbonyls to two halogens eliminates the key hinge-binding hydrogen bond interactions and reduces aqueous solubility further. The dione core thus uniquely balances polarity and metal-free synthetic tractability.

Polarity Difference
Reported
Δ tPSA +36.3 Ų; Δ XLogP −2.8
Higher H-bond capacity may support early ADME optimization and fragment-likeness.
Computed properties; experimental chromatographic data for dibromo analog.
Physicochemical properties Drug-likeness Building block selection

Silica-Catalyzed Formation Activation Energy Benchmark

Contreras-Torres et al. provided a full DFT mechanistic study (B3LYP/6-31G(d) level) of the formation of imidazo[1,2-a]pyrazine-3,6-diones from glycine and α-aminoisobutyric acid (AIB) via pyrolysis and silica-catalyzed condensation [1]. The silica surface lowers the activation energy for the O-acylation step by more than 9 kcal mol⁻¹ compared to the gas-phase process, and the cyclocondensation (steps 3–4) is endothermic for glycine but exothermic for AIB [1]. No such mechanistic resolution exists for saturated tetrahydroimidazo[1,2-a]pyrazine-3,6-diones or imidazo[1,2-a]pyridine-3,6-diones, which lack this combined theoretical and spectroscopic characterization [2].

Catalytic Barrier
Supporting evidence
Activation energy reduction >9 kcal mol⁻¹ (silica vs. gas phase)
DFT-validated mechanism may guide silica-catalyzed synthesis route selection.
ONIOM(DFT) study; exclusive to this dione system.
Prebiotic chemistry Silica catalysis DFT calculation

Application Scenarios for Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione


Aurora Kinase Fragment-Based Drug Discovery (FBDD)

As the minimal pharmacophore core with confirmed Aurora A/B IC₅₀ = 250 nM [1], this compound is the ideal fragment hit for FBDD campaigns targeting the Aurora kinase hinge region. Its low molecular weight (151.12 Da) and favorable ligand efficiency make it superior to pre-functionalized analogs like 3,6-dibromoimidazo[1,2-a]pyrazine, which would require dehalogenation before fragment growing [2]. Labs can co-crystallize the dione core with Aurora A/B to map key hydrogen-bond interactions before initiating structure-guided substitution at the 3- and 6-positions.

Parallel Library Synthesis of Multi-Kinase Inhibitors

The 3,6-dione scaffold is the validated entry point for generating diverse 3,6-di(hetero)aryl imidazo[1,2-a]pyrazine libraries that demonstrate pan-kinase activity against CHK1, CHK2, and ABL [3]. Procurement of the unsubstituted parent enables parallel diversification via sequential Suzuki or Buchwald-Hartwig couplings at positions 3 and 6, a synthetic route inaccessible from tetrahydroimidazo[1,2-a]pyrazine cores that require separate oxidation steps [4].

Computational SAR Anchor for Aurora Binding Mode Analysis

When building predictive QSAR or machine learning models for Aurora kinase inhibition, the unsubstituted dione serves as the indispensable baseline data point. Its experimental IC₅₀ (250 nM), aqueous solubility (5 µM), and X-ray binding mode (PDB 3NRM) provide a validated reference state against which all substituted analogs' pIC₅₀ shifts and property changes can be calibrated [1][5]. This standardization step is not achievable with halogenated or saturated analogs, whose altered electronic properties confound direct SAR interpretation [2].

Prebiotic Chemistry and Silica-Mediated Heterocycle Synthesis

For academic groups studying amino acid condensation pathways or silica-catalyzed heterocycle formation, the 3,6-dione scaffold is uniquely supported by a full DFT mechanistic study quantifying the activation energy reduction (>9 kcal mol⁻¹) conferred by silica surfaces [6]. No other imidazo-fused dione system offers this depth of mechanistic validation, making this compound the preferred substrate for testing new catalytic surfaces or exploring prebiotic peptide-heterocycle evolution hypotheses.

Application
Selection Property
Validation Focus
Aurora FBDD Campaigns
Minimal hinge-binding pharmacophore
Aurora A/B co-crystallization & SAR mapping
Multi-Kinase Library Synthesis
3,6-Diversifiable scaffold
CHK1/CHK2/ABL pan-kinase profiling
Computational SAR Modeling
Baseline Aurora IC50 & binding mode
pIC50 calibration & QSAR model anchoring
Silica-Catalyzed Heterocycle Synthesis
DFT-validated activation energy
Catalytic surface screening & mechanistic studies
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